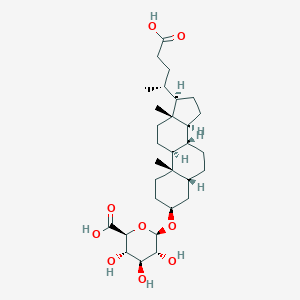
Lithocholate 3-O-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithocholate 3-O-glucuronide is a steroid glucosiduronic acid that is derived from lithocholic acid. It is formed by the conjugation of lithocholic acid with glucuronic acid at the 3-O position. This compound is known for its role in bile acid metabolism and has been studied for its cholestatic effects, which means it can cause a reduction in bile flow .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithocholate 3-O-glucuronide can be synthesized through the glucuronidation of lithocholic acid. The process involves the reaction of lithocholic acid with glucuronic acid in the presence of specific enzymes or chemical catalysts. The reaction conditions typically include an aqueous environment and may require the presence of calcium ions to precipitate the product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic glucuronidation of lithocholic acid. The product is then purified through various chromatographic techniques to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Lithocholate 3-O-glucuronide primarily undergoes conjugation reactions, such as glucuronidation. It can also participate in oxidation and reduction reactions, depending on the specific conditions and reagents used .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used to substitute the glucuronic acid moiety under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of more polar derivatives, while reduction can yield less polar products .
Applications De Recherche Scientifique
Lithocholate 3-O-glucuronide has several scientific research applications:
Chemistry: It is used as a model compound to study bile acid metabolism and conjugation reactions.
Biology: Research on this compound helps in understanding its role in bile acid metabolism and its effects on liver function.
Medicine: It is studied for its cholestatic effects and potential therapeutic applications in treating cholestatic liver diseases.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry
Mécanisme D'action
Lithocholate 3-O-glucuronide exerts its effects primarily through its interaction with bile acid transporters and enzymes involved in bile acid metabolism. It can inhibit bile flow by causing damage to the bile canalicular membrane, leading to cholestasis. The compound’s cholestatic effects are comparable to those of unconjugated lithocholic acid .
Comparaison Avec Des Composés Similaires
Lithocholate 3-O-glucuronide is unique due to its specific glucuronidation at the 3-O position. Similar compounds include:
Lithocholic acid: The parent compound, which is less polar and has different metabolic properties.
Taurolithocholate: A taurine-conjugated derivative with distinct cholestatic effects.
Glycolithocholate: A glycine-conjugated derivative with different solubility and metabolic characteristics.
This compound stands out due to its specific glucuronidation, which affects its solubility, metabolic pathways, and biological effects.
Propriétés
Numéro CAS |
75239-91-7 |
|---|---|
Formule moléculaire |
C30H48O9 |
Poids moléculaire |
552.7 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-[[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H48O9/c1-15(4-9-22(31)32)19-7-8-20-18-6-5-16-14-17(10-12-29(16,2)21(18)11-13-30(19,20)3)38-28-25(35)23(33)24(34)26(39-28)27(36)37/h15-21,23-26,28,33-35H,4-14H2,1-3H3,(H,31,32)(H,36,37)/t15-,16-,17-,18+,19-,20+,21+,23+,24+,25-,26+,28-,29+,30-/m1/s1 |
Clé InChI |
GIQXKAXWRLHLDD-VYACWCJYSA-N |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C |
SMILES isomérique |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C |
SMILES canonique |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C |
Key on ui other cas no. |
75239-91-7 |
Description physique |
Solid |
Synonymes |
(3α,5β)-23-Carboxy-24-norcholan-3-yl β-D-Glucopyranosiduronic Acid; Lithocholic Acid 3-Glucuronide; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















